3-Mercapto-2-butanone
Overview
Description
3-Mercapto-2-butanone: is a sulfur-containing organic compound with the molecular formula C4H8OS . It is known for its distinctive sulfurous odor and is primarily found in meat and meat products. This compound is formed through the Maillard reaction, which involves the interaction between sugars and amino acids such as cysteine or thiamin .
Mechanism of Action
Target of Action
3-Mercapto-2-butanone is a sulfur-containing flavor compound . It is primarily targeted at our olfactory receptors, contributing to the sensory perception of certain foods, particularly meat and meat products .
Mode of Action
The interaction of this compound with its targets involves binding to specific olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that results in the perception of specific flavors .
Biochemical Pathways
This compound is formed by the Maillard reaction between sugars and cysteine or thiamin . These are known precursors for meat-like flavorings. The Maillard reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar. The affected pathways involve the breakdown of sugars and amino acids during cooking, which leads to the formation of new flavor compounds like this compound .
Pharmacokinetics
As a flavor compound, it is likely that it is absorbed through the mucous membranes in the mouth and nose, distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors, leading to the perception of specific flavors. This compound contributes to the meaty, roasted, and sulfurous flavors often associated with cooked meats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish its perceived flavor. Additionally, factors such as temperature and pH can affect the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercapto-2-butanone can be synthesized through various methods. One common approach involves the reaction of 2-butanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced through the Maillard reaction, which is a non-enzymatic browning process. This reaction occurs between reducing sugars and amino acids, leading to the formation of various flavor compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Mercapto-2-butanone can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Mercapto-2-butanone is used as a flavoring agent in the food industry due to its meat-like aroma. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, this compound is studied for its role in the Maillard reaction and its impact on food flavor and aroma .
Medicine: While not directly used in medicine, the compound’s derivatives are explored for potential therapeutic applications due to their sulfur-containing functional groups.
Industry: this compound is utilized in the production of flavorings and fragrances. It is also used in the formulation of certain industrial chemicals .
Comparison with Similar Compounds
- 3-Mercaptobutan-2-one
- 3-Sulfanyl-2-butanone
- 3-Sulfanylbutan-2-one
Comparison: 3-Mercapto-2-butanone is unique due to its specific structure and the presence of a mercapto group at the third position of the butanone backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 3-Mercaptobutan-2-one and 3-Sulfanyl-2-butanone share similar sulfur-containing functional groups but differ in their specific molecular arrangements, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-sulfanylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPYCGSRHSSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866016 | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless or pale yellow liquid, becomes cloudy after short storage | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.016 (20°) | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40789-98-8 | |
Record name | 3-Mercapto-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40789-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercaptobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G79565PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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